molecular formula C9H21N B13593183 n,5,5-Trimethylhexan-1-amine CAS No. 6945-41-1

n,5,5-Trimethylhexan-1-amine

Cat. No.: B13593183
CAS No.: 6945-41-1
M. Wt: 143.27 g/mol
InChI Key: NURZVPRNXISZKS-UHFFFAOYSA-N
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Description

n,5,5-Trimethylhexan-1-amine (IUPAC name: 5,5-dimethylhexan-1-amine) is a branched aliphatic primary amine with the molecular formula C₉H₂₁N. Its structure features a linear hexane backbone with two methyl groups at the 5th carbon and an additional methyl group at the terminal "n" position, leading to significant steric effects and altered physicochemical properties compared to linear amines.

Properties

CAS No.

6945-41-1

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,5,5-trimethylhexan-1-amine

InChI

InChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3

InChI Key

NURZVPRNXISZKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCNC

Origin of Product

United States

Preparation Methods

Halide Ammonolysis Method

Reaction Principle:
This method involves the nucleophilic substitution of a halogenated alkane (typically 1-bromo-3,5,5-trimethylhexane) with ammonia to form the primary amine.

Reaction:
$$
\text{Br-C}6\text{H}{12}(\text{CH}3)3 + \text{NH}3 \xrightarrow[\text{Pd/C}]{\text{catalyst}} \text{H}2\text{N-C}6\text{H}{12}(\text{CH}3)3 + \text{HBr}
$$

Catalysts and Conditions:

  • Catalyst: Palladium on carbon (Pd/C)
  • Solvent: Often anhydrous ammonia or an ammonia solution
  • Temperature: Moderate heating (typically 50–100 °C)
  • Pressure: Atmospheric to moderate pressure

Advantages:

  • Direct conversion from halide to amine
  • High selectivity for primary amine
  • Relatively simple reaction setup

Limitations:

  • Requires preparation of the halide precursor
  • Generation of hydrogen bromide as a byproduct, necessitating neutralization

Research Data Summary:

Parameter Value/Condition Reference
Starting Material 1-Bromo-3,5,5-trimethylhexane
Catalyst Pd/C (5% loading)
Ammonia Source Anhydrous NH3
Temperature 60–80 °C
Reaction Time 12–24 hours
Yield (%) 75–85

Reductive Amination of Carbonyl Precursors

Reaction Principle:
Reductive amination involves the reaction of a ketone or aldehyde precursor with ammonia or an amine source, followed by reduction to the amine.

Typical Route:

  • Starting from 3,5,5-trimethylhexanal or 3,5,5-trimethylhexan-1-one
  • Reaction with ammonia or ammonium salts to form an imine intermediate
  • Catalytic hydrogenation to reduce the imine to primary amine

Catalysts and Conditions:

  • Catalysts: Raney nickel, cobalt, or Pd/C
  • Hydrogen pressure: 1–5 MPa
  • Temperature: 50–120 °C
  • Solvent: Alcohols or water

Advantages:

  • Avoids halide intermediates
  • Can be highly selective with proper catalyst choice
  • Scalable for industrial production

Limitations:

  • Requires availability of carbonyl precursor
  • Control of imine formation and reduction steps necessary

Research Data Summary:

Parameter Value/Condition Reference
Starting Material 3,5,5-Trimethylhexan-1-one
Catalyst Raney Nickel
Hydrogen Pressure 3 MPa
Temperature 80 °C
Reaction Time 6–12 hours
Yield (%) 80–90

Catalytic Hydrogenation of Nitrile Intermediates

Reaction Principle:
Hydrogenation of nitriles to primary amines is a well-established method. The nitrile group (-C≡N) is reduced in the presence of hydrogen and a metal catalyst.

Typical Route:

  • Starting from 3,5,5-trimethylhexanenitrile
  • Catalytic hydrogenation to N,5,5-trimethylhexan-1-amine

Catalysts and Conditions:

  • Catalysts: Raney nickel, cobalt, or palladium-based catalysts
  • Hydrogen pressure: 1–6 MPa
  • Temperature: 60–120 °C
  • Solvent: Alcohols or water

Advantages:

  • High selectivity for primary amine
  • Mild reaction conditions possible
  • Avoids halide intermediates

Limitations:

  • Requires nitrile precursor synthesis
  • Catalyst poisoning can occur if impurities present

Research Data Summary:

Parameter Value/Condition Reference
Starting Material 3,5,5-Trimethylhexanenitrile
Catalyst Raney Nickel
Hydrogen Pressure 4 MPa
Temperature 90 °C
Reaction Time 8–16 hours
Yield (%) 85–92

Comparative Analysis of Preparation Methods

Feature Halide Ammonolysis Reductive Amination Nitrile Hydrogenation
Starting Material 1-Bromo-3,5,5-trimethylhexane 3,5,5-trimethylhexan-1-one 3,5,5-trimethylhexanenitrile
Catalyst Pd/C Raney Nickel, Co, Pd/C Raney Nickel, Co, Pd/C
Reaction Conditions Moderate heat, ammonia presence Hydrogen pressure, moderate heat Hydrogen pressure, moderate heat
Byproducts HBr Water or none None
Yield Range (%) 75–85 80–90 85–92
Industrial Scalability Moderate High High
Complexity of Starting Material Moderate Moderate to high Moderate to high

Summary of Research Results and Notes

  • The halide ammonolysis method is straightforward and commonly used in laboratory-scale synthesis but requires handling of halogenated intermediates and corrosive byproducts like hydrogen bromide.
  • Reductive amination offers a clean route with high yields and is favored in industrial settings where carbonyl precursors are available.
  • Catalytic hydrogenation of nitriles is efficient and provides high yields of the primary amine, with the advantage of avoiding halide intermediates and corrosive byproducts.
  • Catalyst choice significantly influences the yield and selectivity; Raney nickel and palladium on carbon are the most effective catalysts reported.
  • Reaction parameters such as temperature, pressure, and solvent impact the efficiency and purity of the product and must be optimized based on the chosen route.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: n,5,5-Trimethylhexan-1-amine acts primarily through its amine group, which can form hydrogen bonds and interact with various biological molecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic centers in enzymes and other proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares n,5,5-trimethylhexan-1-amine with structurally related amines, including cyclohexane derivatives and branched aliphatic amines:

Compound Name Molecular Formula Molar Mass (g/mol) Structural Features Key Properties/Applications
This compound C₉H₂₁N 143.27 (calculated) Branched aliphatic, primary amine High steric hindrance; potential use in catalysis or surfactants
3,3,5-Trimethylcyclohexan-1-amine C₉H₁₉N 141.25 Cyclohexane ring with three methyl groups Rigid structure; used in polymer synthesis
1-Amino-3-aminoethyl-3,5,5-trimethylcyclohexane C₁₁H₂₄N₂ 184.32 Bicyclic structure with dual amine groups Pharmaceutical intermediate; high basicity
N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 Cyclohexane derivative with ethoxyethyl substituent Solubility in polar solvents; applications in agrochemicals

Notes:

  • The cyclohexane derivatives exhibit rigid structures, reducing conformational flexibility compared to the aliphatic this compound. This rigidity impacts their solubility and reactivity .

Protonation Behavior and Basicity

The Ising model, applied to polyamines like N,N,N',N'-tetraaminoethyl-1,2-ethylenediamine, predicts protonation behavior based on electrostatic interactions between ionizable groups. For this compound, steric hindrance from methyl groups likely reduces its basicity compared to linear amines (e.g., hexan-1-amine) but increases it relative to cyclohexane derivatives due to greater conformational freedom .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n,5,5-Trimethylhexan-1-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves alkylation of a primary amine precursor followed by selective methylation. For example, intermediates like cyclohexanol derivatives can be converted to amines via reductive amination under hydrogenation conditions (e.g., H₂/Pd-C) . Reaction optimization should focus on temperature control (0–25°C for exothermic steps) and stoichiometric ratios of methylating agents (e.g., CH₃I or dimethyl sulfate) to minimize side products. Purification via column chromatography (gradient elution with ethyl acetate/hexanes) ensures high purity, as demonstrated in triazine-based amine syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Confirmatory analysis requires a combination of:

  • ¹H/¹³C NMR : To identify methyl group environments (δ ~1.0–1.5 ppm for trimethyl substituents) and amine proton shifts (δ ~2.5 ppm, broad) .
  • IR Spectroscopy : Detection of N-H stretching vibrations (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm and compare retention times with fresh samples. For thermally sensitive amines, thermogravimetric analysis (TGA) identifies decomposition thresholds .

Advanced Research Questions

Q. What experimental strategies are effective for studying the interaction of this compound with neurotransmitter receptors?

  • Methodological Answer : Use in vitro radioligand binding assays with purified receptor proteins (e.g., serotonin or dopamine receptors). Competitive displacement experiments with tritiated ligands (e.g., [³H]-ketanserin for 5-HT₂ receptors) quantify binding affinity (IC₅₀ values). Dose-response curves (0.1 nM–100 µM) and Schild analysis distinguish competitive vs. allosteric interactions .

Q. How can structural analogs of this compound be designed to enhance selectivity for enzyme targets?

  • Methodological Answer : Modify the alkyl chain length or methyl substitution patterns to alter steric and electronic properties. For example:

  • Replace one methyl group with a bulkier substituent (e.g., isopropyl) to probe active-site accessibility.
  • Introduce electron-withdrawing groups (e.g., fluorine) to modulate amine basicity and hydrogen-bonding capacity.
  • Computational docking (e.g., AutoDock Vina) predicts binding poses against target enzymes like monoamine oxidases .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Systematically evaluate variables such as:

  • Assay conditions : Differences in buffer composition, ionic strength, or cell lines (e.g., HEK293 vs. CHO cells) may skew results.
  • Compound purity : Validate samples via LC-MS (>95% purity) to exclude confounding effects from impurities.
  • Pharmacokinetic factors : Assess metabolic stability in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .

Q. What strategies mitigate solvent interference in NMR analysis of this compound?

  • Methodological Answer : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and apply solvent suppression techniques (e.g., presaturation or gradient-shaped pulses). For overlapping peaks, 2D NMR (COSY, HSQC) resolves coupling interactions between methyl and amine protons .

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